1-(5-Chloro-3-methylpyridin-2-YL)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-3-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIROULDUQCUOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 Chloro 3 Methylpyridin 2 Yl Ethanone and Analogues
Established Synthetic Routes to the Target Compound
Established methods for the synthesis of 1-(5-Chloro-3-methylpyridin-2-YL)ethanone and its analogues can be broadly categorized into the construction of the pyridine (B92270) ring from acyclic precursors (annulation) and the modification of a pre-formed pyridine ring.
Classical Pyridine Annulation Strategies
Pyridine annulation reactions involve the formation of the pyridine ring from one or more acyclic starting materials. Several named reactions have become classical approaches for the synthesis of substituted pyridines, although their direct application to a highly substituted target like this compound can be challenging in terms of regioselectivity and functional group tolerance.
One of the most well-known methods is the Hantzsch pyridine synthesis , which typically involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.
Another classical approach is the Kröhnke pyridine synthesis , which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. This method offers a high degree of convergence and is known for its mild reaction conditions.
The Guareschi-Thorpe condensation provides a route to 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound, which can then be further functionalized. While not a direct route to the target compound, it represents a classical strategy for constructing the pyridine core.
A less common but historically significant method is the Ciamician-Dennstedt rearrangement , which involves the ring expansion of a pyrrole (B145914) with a dihalocarbene to form a 3-halopyridine.
While these classical methods are foundational in heterocyclic chemistry, their application to the specific substitution pattern of this compound often requires multi-step sequences and may suffer from limitations in substrate scope and regiocontrol.
Functionalization of Pre-existing Pyridine Rings
A more direct and often more efficient approach to this compound involves the functionalization of a pre-existing, suitably substituted pyridine ring. This strategy leverages the known reactivity of the pyridine nucleus to introduce the desired acetyl group at the C-2 position.
A key precursor for this approach is 5-chloro-3-methylpyridine-2-carbonitrile . This intermediate can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile handle for the introduction of the acetyl group. The hydrolysis of 5-chloro-3-methylpicolinonitrile to 5-chloro-3-methylpicolinic acid can be achieved in high yield by heating with aqueous sodium hydroxide (B78521) in ethanol. chemicalbook.com
From 5-chloro-3-methylpicolinic acid, several methods can be employed to form the ketone:
Reaction with Organometallic Reagents: The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which can then be reacted with an organometallic reagent like a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent. To avoid the common side reaction of tertiary alcohol formation from double addition of the organometallic reagent, a less reactive organometallic species or a special amide derivative (Weinreb amide) can be utilized.
Acylation via a Weinreb Amide: A highly effective method involves converting the carboxylic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide). This intermediate readily reacts with Grignard reagents to afford the desired ketone in high yield, as the tetrahedral intermediate is stable and does not collapse to allow for a second addition.
An alternative functionalization approach starts from a halogenated pyridine. For instance, a 2-bromo-5-chloro-3-methylpyridine (B1338644) could be subjected to metal-halogen exchange to form an organolithium or Grignard reagent, which can then be acylated with a suitable acetylating agent.
Novel and Efficient Synthetic Approaches
Modern synthetic chemistry has seen the development of powerful catalytic methods that offer significant advantages in terms of efficiency, selectivity, and functional group compatibility. These approaches are highly applicable to the synthesis of complex molecules like this compound.
Catalytic Reaction Pathways
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and aryl-ketone compounds, and these methods are readily adaptable to heterocyclic systems.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. mdpi.com This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and their esters. mdpi.com For the synthesis of this compound, a 2-halo-5-chloro-3-methylpyridine could be coupled with an acetyl-containing organoboron reagent.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |
| Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | Modest to Good | nih.gov |
This table presents typical conditions for Suzuki-Miyaura couplings of pyridine derivatives, which could be adapted for the synthesis of the target compound.
Besides palladium, other transition metals such as nickel and copper are also effective catalysts for the formation of C-C bonds in the synthesis of pyridine derivatives.
The Negishi coupling , which involves the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex, is another powerful tool. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases.
The Stille coupling utilizes organotin compounds to couple with organohalides. While it is a very versatile reaction, the toxicity of organotin compounds is a significant drawback. A one-pot hydrostannation/Stille coupling sequence has been developed to avoid the isolation of the tin intermediates.
Copper-catalyzed reactions have also emerged as a valuable alternative for the synthesis of substituted pyridines. These methods often offer different reactivity and selectivity profiles compared to palladium-catalyzed reactions and are generally more cost-effective.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has been recognized as a significant tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and the formation of purer products compared to conventional heating methods. nih.govacs.org This technology is particularly effective for the synthesis of heterocyclic compounds like pyridines and their derivatives. jocpr.comnih.gov
In the context of synthesizing substituted pyridines and related heterocycles, microwave irradiation can be applied to various reaction types, including multicomponent reactions and intramolecular cyclizations. For instance, a one-pot, four-component reaction to produce novel pyridine derivatives has been successfully carried out using microwave irradiation in ethanol, achieving excellent yields of 82–94% in just 2–7 minutes. nih.govacs.org Similarly, the intramolecular cyclocondensation of 2-amino acid-derived enamines to form substituted pyrroles, another class of N-heterocycles, has been efficiently performed under microwave irradiation with yields ranging from 55–86%. mdpi.comresearchgate.net In the synthesis of 2-quinoxalinone-3-hydrazone derivatives, microwave assistance also proved to be a simple and efficient method. nih.gov
The conversion of various enamines into indole (B1671886) derivatives has also been optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com These examples underscore the potential of microwave technology to facilitate the rapid and efficient synthesis of precursors and analogues related to this compound.
| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine Derivatives | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetate | Ethanol, Microwave | 2–7 min | 82–94% | nih.govacs.org |
| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | 2-amino acid-derived enamines | Microwave, 70 °C | 30 min | 55–86% | mdpi.comresearchgate.net |
| 2-Quinoxalinone-3-hydrazone derivatives | (E)-ethyl 2-cyano-2-(2-(1-phenylethylidene)hydrazinyl)acetate and hydrazine (B178648) hydrate | Ethanol, Microwave | Not Specified | High | nih.gov |
| 2-Methyl-1H-indole-3-carboxylate derivatives | Functionalized anilines and ethyl acetoacetate | Neat, Microwave, Pd-catalyst | Not Specified | Excellent | mdpi.com |
Green Chemistry Principles in Synthesis Design
The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules like substituted pyridines. researchgate.net These principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. Key strategies in the green synthesis of pyridines include the use of multicomponent reactions (MCRs), environmentally benign solvents, and recyclable catalysts.
MCRs are particularly advantageous as they combine multiple starting materials in a single step to form a complex product, thereby increasing atom economy and procedural simplicity while reducing waste. researchgate.net The Hantzsch pyridine synthesis is a classic example, though modern variations focus on greener oxidizing agents for the final aromatization step, moving away from stoichiometric oxidants like KMnO₄. researchgate.net An efficient and environmentally friendly procedure for synthesizing novel pyridine derivatives utilizes a one-pot, four-component reaction under microwave irradiation, highlighting the synergy between MCRs and energy-efficient technologies. acs.org
The choice of solvent is another critical aspect of green synthesis. The use of reusable and non-toxic solvents such as polyethylene (B3416737) glycol (PEG-400) or deep eutectic solvents (DES) has been reported for the synthesis of substituted pyridines. researchgate.net For example, 2-amino-3,5-dicarbonitrile-6-thio-pyridines have been synthesized in high yields using potassium carbonate as a green base in PEG-400. researchgate.net Some syntheses can even be performed in water or under solvent-free conditions. wikipedia.org Furthermore, routes to produce pyridines from renewable biomass feedstocks, such as lignin (B12514952) or furans, are being explored, representing a long-term goal for sustainable chemical production. acsgcipr.org
Synthesis of Key Intermediates for this compound Production
The synthesis of this compound relies on the availability of appropriately substituted pyridine precursors. The construction of the target molecule can be envisioned through several multi-step pathways, typically involving the sequential introduction of the chloro, methyl, and acetyl groups onto a pyridine ring or building the ring from acyclic precursors.
A plausible strategy involves the functionalization of a pre-existing substituted pyridine. For instance, one could start with a compound like 3-methylpyridine. The challenge then lies in the regioselective introduction of the chloro and acetyl groups at the C5 and C2 positions, respectively.
Key synthetic steps for intermediates could include:
Chlorination : The introduction of a chlorine atom onto the pyridine ring can be achieved using various chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The synthesis of 2-chloro-5-chloromethyl-pyridine from 2-alkoxy-5-alkoxymethyl-pyridine derivatives using a chlorinating agent is a documented process. google.com
Acylation : The acetyl group can be introduced via a Friedel-Crafts acylation of a suitable chloro-methyl-pyridine intermediate with acetyl chloride, typically in the presence of a Lewis acid catalyst like AlCl₃. Alternatively, a more targeted approach involves a Grignard reaction. For example, a brominated pyridine, such as 5-bromo-2-chloropyridine, can be converted into a Grignard reagent and subsequently reacted with an acetylating agent like N-methoxy-N-methylacetamide to yield the corresponding acetylpyridine. chemicalbook.com
Nitrile Hydrolysis and Acylation Sequence : Another route could involve an intermediate like 5-chloro-3-methylpicolinonitrile. This nitrile can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-3-methyl-pyridine-2-carboxylic acid. chemicalbook.com The carboxylic acid can then be converted to the target ketone, for instance, by reaction with an organolithium reagent. A related process involves converting 2-picolinic acid into 2-picolinoyl chloride, which is then reacted with a malonate ester, followed by hydrolysis and decarboxylation to yield 2-acetylpyridine (B122185). google.com
Regioselectivity and Stereoselectivity in Synthetic Processes
Regioselectivity
Achieving the correct substitution pattern on the pyridine ring is a significant challenge in the synthesis of compounds like this compound. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of incoming electrophiles or nucleophiles. Control over regioselectivity is therefore paramount.
Several advanced strategies have been developed to ensure high regioselectivity in pyridine synthesis:
Pyridine N-oxides : The addition of Grignard reagents to pyridine N-oxides provides a completely regioselective, transition-metal-free method for synthesizing 2-substituted pyridines. rsc.org This approach avoids the formation of isomeric mixtures often seen in other methods.
Directing Groups : The strategic placement of a directing group can control the position of subsequent reactions. For instance, an ethoxy group at the C2 position of a 3-chloropyridine (B48278) can direct the addition of an organomagnesium reagent specifically to the C4 position of a 3,4-pyridyne intermediate. rsc.org Similarly, other halide or sulfamate (B1201201) substituents can be used to control regioselectivity in nucleophilic additions. nih.gov
Pyridyne Intermediates : The use of highly reactive pyridyne intermediates allows for the synthesis of substituted pyridines that are otherwise difficult to access. While reactions of unsubstituted 3,4-pyridynes often lack selectivity, the introduction of a directing group can effectively control the regiochemistry of nucleophilic attack. nih.govrsc.org
Diels-Alder Reactions : The hetero-Diels-Alder reaction, involving heteroatomic dienes, can increase the regioselectivity of pyridine synthesis compared to conventional methods. researchgate.net
Stereoselectivity
The target compound, this compound, is an achiral molecule, meaning it does not have stereoisomers. Therefore, stereoselectivity is not a consideration in its direct synthesis.
However, stereoselectivity becomes critically important when synthesizing analogues or derivatives, particularly if the ketone functional group is modified. For example, the reduction of the ethanone (B97240) group to a hydroxyl group would create a chiral center, leading to two possible enantiomers. A stereoselective synthesis would be required to produce one enantiomer preferentially over the other.
General principles of stereoselective synthesis would apply in such cases:
Nucleophilic Addition to Carbonyls : The stereochemical outcome of the addition of a nucleophile to the acetyl group would be governed by models such as the Cram, Prelog, and Felkin-Anh models, which predict the favored direction of attack based on the steric and electronic properties of the adjacent substituents. iitg.ac.in
Asymmetric Catalysis : The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can enable highly enantioselective transformations. acs.org For example, the photocatalytic asymmetric oxidation of phosphines has been achieved with excellent stereoselectivity (up to 99% ee) using a chiral phosphoric acid. acs.org
Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor molecule can direct the stereochemistry of a subsequent reaction, after which the auxiliary is removed. iitg.ac.in
While not required for the synthesis of this compound itself, these stereoselective techniques are indispensable for accessing its potentially bioactive chiral derivatives. acs.orgyoutube.com
Comparative Analysis of Synthetic Strategies for Efficiency and Yield
Classical Approaches: A traditional synthesis might involve a multi-step sequence such as the Kröhnke pyridine synthesis or a Friedel-Crafts acylation. The Kröhnke synthesis generates highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org A Friedel-Crafts acylation would involve reacting a pre-formed 5-chloro-3-methylpyridine with acetyl chloride and a Lewis acid.
Advantages : These methods are well-documented and utilize readily available reagents.
Disadvantages : They often require harsh conditions (e.g., strong acids, high temperatures), may suffer from poor regioselectivity leading to isomeric mixtures that are difficult to separate, and can generate significant stoichiometric waste (e.g., from Lewis acids), which is undesirable from a green chemistry perspective. researchgate.net Yields can be moderate and may decrease significantly over a multi-step sequence.
Modern Approaches: Modern strategies leverage advances in catalysis, reaction technology, and green chemistry. A modern approach might involve a cross-coupling reaction, a multicomponent reaction under microwave irradiation, or a route utilizing highly regioselective additions to functionalized pyridines.
Advantages : These methods often offer higher yields, shorter reaction times, and milder conditions. nih.govacs.org Microwave-assisted MCRs, for example, can combine high efficiency with procedural simplicity and low energy consumption. nih.gov The use of catalytic rather than stoichiometric reagents reduces waste, and methods designed for high regioselectivity avoid costly and wasteful purification steps. rsc.org
Disadvantages : These methods may require more specialized or expensive catalysts (e.g., palladium catalysts) and equipment (e.g., microwave reactors). The development and optimization of these newer methods can also be more complex.
| Metric | Classical Strategy (e.g., Friedel-Crafts) | Modern Strategy (e.g., Microwave MCR) |
|---|---|---|
| Efficiency & Yield | Often moderate yields, potentially lowered by side reactions and purification losses. | Generally high to excellent yields (e.g., 82-94%). nih.govacs.org |
| Reaction Time | Can be lengthy, often requiring several hours per step. | Significantly shorter, often in the range of minutes. nih.govacs.org |
| Conditions | Often harsh (e.g., strong acids, high temperatures). | Typically milder, more controlled conditions. |
| Regioselectivity | Can be poor, leading to isomeric mixtures. rsc.org | Can be designed for high or complete regioselectivity. rsc.orgrsc.org |
| Green Chemistry | Often poor atom economy, use of hazardous reagents, and generation of stoichiometric waste. | High atom economy, potential for greener solvents, catalytic reagents, and energy efficiency. acs.orgresearchgate.net |
| Cost & Scalability | Uses inexpensive bulk reagents but may have high purification and waste disposal costs. | May require more expensive catalysts or equipment, but higher efficiency can offset costs, especially at scale. |
Ultimately, the optimal synthetic strategy depends on the specific requirements of the synthesis, including scale, purity requirements, and available resources. However, the trend in modern organic chemistry is clearly towards the adoption of more efficient, selective, and sustainable methods.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| p-formylphenyl-4-toluenesulfonate |
| ethyl cyanoacetate |
| ammonium acetate |
| 2-quinoxalinone-3-hydrazone |
| 2-Methyl-1H-indole-3-carboxylate |
| polyethylene glycol (PEG-400) |
| potassium carbonate |
| 2-amino-3,5-dicarbonitrile-6-thio-pyridines |
| 3-methylpyridine |
| thionyl chloride |
| phosphorus oxychloride |
| 2-alkoxy-5-alkoxymethyl-pyridine |
| 2-chloro-5-chloromethyl-pyridine |
| acetyl chloride |
| 5-bromo-2-chloropyridine |
| N-methoxy-N-methylacetamide |
| 5-chloro-3-methylpicolinonitrile |
| 5-chloro-3-methyl-pyridine-2-carboxylic acid |
| 2-picolinic acid |
| 2-picolinoyl chloride |
| 3-chloro-2-ethoxypyridine |
| α-pyridinium methyl ketone |
| α,β-unsaturated carbonyl compound |
Chemical Transformations and Reactivity of 1 5 Chloro 3 Methylpyridin 2 Yl Ethanone
Reactivity of the Ethanone (B97240) Moiety
The ethanone group at the C-2 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, and the adjacent methyl group possesses acidic protons that can participate in condensation reactions.
Nucleophilic Addition Reactions
The carbonyl group of 1-(5-chloro-3-methylpyridin-2-yl)ethanone readily undergoes nucleophilic addition reactions. For instance, the acetyl group is susceptible to attack by various nucleophiles. nih.gov Organometallic reagents, such as Grignard reagents, are expected to react with the electrophilic carbonyl carbon to form tertiary alcohols after an aqueous workup. nih.gov
Reduction Reactions (e.g., to corresponding alcohols)
The ethanone moiety can be selectively reduced to the corresponding alcohol, 1-(5-chloro-3-methylpyridin-2-yl)ethanol. This transformation can be effectively achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for the reduction of ketones to secondary alcohols and is expected to be effective for this conversion. researchgate.net More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also facilitate this reduction. The general reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. researchgate.netnih.gov
Table 1: Reduction of this compound
| Reactant | Reagent | Product |
| This compound | Sodium Borohydride (NaBH₄) | 1-(5-Chloro-3-methylpyridin-2-yl)ethanol |
Condensation Reactions
The α-hydrogens of the ethanone's methyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions with various electrophiles, such as aldehydes and ketones. Reactions like the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base, are plausible for this compound. researchgate.net Similarly, the Knoevenagel condensation, reacting the ketone with an activated methylene (B1212753) compound, represents another potential pathway for C-C bond formation.
Reactions of the Pyridine Ring
The substituted pyridine ring of this compound offers additional sites for chemical modification, primarily at the chloro- and methyl-substituted positions.
Halogen Reactivity at the 5-Position (e.g., nucleophilic aromatic substitution)
The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r), a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. This reactivity allows for the introduction of a variety of functional groups at this position.
Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The Suzuki-Miyaura coupling, which pairs the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base, can be used to form a new carbon-carbon bond. nih.govresearchgate.netresearchgate.net This method is widely used for the synthesis of biaryl compounds. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the chloropyridine with a primary or secondary amine, again using a palladium catalyst and a suitable base. wikipedia.orgnih.gov These reactions are valuable for the synthesis of complex molecules in medicinal and materials chemistry. wikipedia.orgorganic-chemistry.org
Table 2: Cross-Coupling Reactions at the 5-Position
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(OAc)₂) + Ligand + Base | 5-Aryl/Heteroaryl-3-methyl-2-acetylpyridine |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst + Ligand + Base | 5-Amino-3-methyl-2-acetylpyridine derivative |
Functionalization of the Methyl Group at the 3-Position
The methyl group at the 3-position of the pyridine ring can also be a site for functionalization, although it is generally less reactive than the ethanone moiety. One common method for the functionalization of such methyl groups is free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of the corresponding bromomethyl derivative. This brominated intermediate can then serve as a precursor for further nucleophilic substitutions.
Another potential transformation is the oxidation of the methyl group to a carboxylic acid. However, this typically requires harsh conditions and may also affect other parts of the molecule, such as the ethanone group.
Electrophilic Aromatic Substitution Reactions
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) reactions compared to benzene. wikipedia.orguoanbar.edu.iq This reduced reactivity is due to the electron-withdrawing effect of the nitrogen atom, which decreases the electron density of the ring carbons. uoanbar.edu.iq In acidic conditions, typically required for many EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq For this compound, the presence of the electron-withdrawing chloro and acetyl groups further deactivates the ring, while the methyl group provides some counteracting electron-donating effect.
Electrophilic attack, when it does occur on the pyridine ring, generally proceeds at the 3- or 5-position, which are the most electron-rich carbons. wikipedia.org Direct nitration of pyridine itself is known to be sluggish and often requires harsh conditions. wikipedia.org Computational studies on the nitration of pyridine derivatives with the nitronium ion (NO₂⁺) indicate that these reactions proceed through a stepwise polar mechanism. rsc.org While specific studies on the electrophilic aromatic substitution of this compound are not widely reported, it is anticipated that such reactions would be challenging and require forcing conditions. The substitution pattern would be directed by the combined electronic effects of the existing substituents.
N-Oxidation of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridine and its derivatives. wikipedia.orgmdpi.com The resulting N-oxide can exhibit altered reactivity and solubility, and the N-oxide functionality can be used to direct subsequent substitution reactions or can be later removed. wikipedia.orgacs.org
The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide. organic-chemistry.orgresearchgate.netchemicalbook.com The reaction with m-CPBA is a widely used method for the N-oxidation of amines and N-heterocycles. organic-chemistry.orgresearchgate.net For instance, the oxidation of anabasine (B190304) derivatives to their corresponding pyridine N-oxides has been successfully achieved using m-CPBA. researchgate.net Similarly, patents describe the synthesis of substituted pyridine N-oxides via hydrogenation of a nitro-N-oxide precursor, which is another route to this class of compounds. google.com The direct oxidation of 2-chloropyridine (B119429) to 2-chloropyridine-N-oxide has been reported using hydrogen peroxide in the presence of a catalyst. chemicalbook.com
Table 1: Reagents for N-Oxidation of Pyridine Derivatives
| Reagent | Typical Conditions | Reference(s) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | organic-chemistry.orgresearchgate.netresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Often with a catalyst, aqueous or solvent | chemicalbook.com |
Heterocyclic Ring Transformations
The pyridine ring of this compound, under specific conditions, can undergo transformations that alter the heterocyclic core. These reactions are less common than substitutions on the ring but provide pathways to different heterocyclic systems or carbocyclic compounds.
Derivatization via Cross-Coupling Reactions at Pyridine Positions
The chlorine atom at the 5-position of the pyridine ring in this compound serves as a versatile handle for derivatization through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org It is a widely used method for the formation of biaryl compounds. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Sonogashira coupling is a reliable method for synthesizing aryl alkynes and has been successfully applied to various bromopyridine derivatives. researchgate.netsoton.ac.uk
Heck Reaction: The Heck reaction couples the chloropyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically requires a base and proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the chloropyridine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has become a go-to method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.orgresearchgate.net
Table 2: Common Cross-Coupling Reactions for Aryl Halides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Reference(s) |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) | organic-chemistry.orglibretexts.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) | wikipedia.orgorganic-chemistry.orgresearchgate.netsoton.ac.ukresearchgate.net |
| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Alkenyl) | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N (Aryl-Amino) | wikipedia.orgorganic-chemistry.orgresearchgate.net |
These cross-coupling reactions provide a powerful platform for the synthesis of a diverse library of derivatives from this compound, enabling the exploration of its potential in various fields of chemical research.
Design and Synthesis of Derivatives and Analogues of 1 5 Chloro 3 Methylpyridin 2 Yl Ethanone
Structural Modification Strategies
The design of new derivatives and analogues of 1-(5-chloro-3-methylpyridin-2-yl)ethanone is centered on the selective modification of its key functional groups. These modifications are crucial for developing compounds with tailored properties for various applications in fields like agrochemicals and materials science.
Alterations of the Acetyl Group
The acetyl group serves as a versatile handle for a variety of chemical transformations. Standard ketone chemistry can be applied, such as reduction of the carbonyl to a secondary alcohol or its oxidation to a carboxylic acid functional group. More complex modifications involve using the acetyl group as a building block for heterocyclic ring formation. For instance, the ketone can be converted to an oxime intermediate, which can then undergo cyclization reactions to yield fused systems like isoxazoles. researchgate.net Furthermore, the ketone functionality is a key component in one-pot multicomponent reactions. An example is the reaction with 2-aminopyridine, which can lead to the formation of complex fused N-heterobicyclic rings such as imidazo[1,2-a]pyridines. nih.gov
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Reference |
|---|---|---|---|
| Reduction | e.g., Sodium borohydride (B1222165) (NaBH₄) | 1-(5-chloro-3-methylpyridin-2-yl)ethanol | |
| Oxidation | e.g., Strong oxidizing agents | 5-chloro-3-methylpyridine-2-carboxylic acid | |
| Oxime Formation & Cyclization | Hydroxylamine, followed by reaction with an appropriate substrate | Isoxazole derivatives | researchgate.net |
| Multicomponent Reaction | e.g., 2-aminopyridine, I₂, Pd/C | Imidazo[1,2-a]pyridine (B132010) derivatives | nih.gov |
Substituent Variation on the Pyridine (B92270) Ring (e.g., chloro, methyl, and other positions)
The substituents on the pyridine ring, particularly the chlorine atom, are prime sites for modification. The electron-withdrawing nature of the chloro group makes it a good leaving group for nucleophilic aromatic substitution reactions. It can be replaced by various nucleophiles to introduce new functionalities. researchgate.net Another significant alteration is the complete hydrogenation of the pyridine ring using specific catalysts, which transforms the aromatic system into a saturated piperidine (B6355638) ring, fundamentally changing the molecule's three-dimensional structure. mdpi.com Additionally, further substitutions on the pyridine ring, such as nitration, can be achieved under specific conditions, as demonstrated in analogous heterocyclic systems. mdpi.com
| Modification Strategy | Target Substituent/Position | Potential Outcome | Reference |
|---|---|---|---|
| Nucleophilic Substitution | C5-Chloro | Replacement with alkoxy, amino, or other groups | researchgate.net |
| Cross-Coupling (e.g., Suzuki) | C5-Chloro | Formation of C-C bonds with aryl or alkyl groups | researchgate.netresearchgate.net |
| Ring Hydrogenation | Pyridine Ring | Formation of a piperidine derivative | mdpi.com |
| Electrophilic Substitution | Vacant Ring Positions | Introduction of nitro or halogen groups | mdpi.com |
Introduction of Fused Ring Systems and Bipyridine Analogues
The existing functional groups on this compound can be leveraged to construct larger, polycyclic architectures. The acetyl group can react with suitable reagents to form fused heterocyclic systems. For example, a reaction cascade starting from the ketone can yield imidazo[1,2-a]pyridine structures. nih.gov Similarly, related synthetic strategies can lead to the formation of other fused systems like thieno[3,2-c]pyridines. nih.gov
The chloro substituent is instrumental in synthesizing bipyridine analogues via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, allows for the linkage of the chloropyridine core to another pyridine ring (via a suitable boronic acid or ester), creating a bipyridine scaffold. mdpi.com Specialized catalytic systems, including those using palladium combined with rare-earth metals and 2,2′-bipyridine-5,5′-dicarboxylate (bpydc) linkers, have been developed to facilitate such transformations efficiently. mdpi.com
| Target System | Key Reaction | Reactive Site on Parent Molecule | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Multicomponent Condensation/Cyclization | Acetyl Group | nih.gov |
| Thieno[3,2-c]pyridines | Cyclization/Condensation | Acetyl Group (or derivative) | nih.gov |
| Bipyridine Analogues | Suzuki-Miyaura Cross-Coupling | C5-Chloro | mdpi.com |
| Benzoxazoles | Cyclization (on analogue with introduced amino/hydroxyl groups) | Pyridine Ring (modified) | mdpi.com |
Synthetic Pathways for Advanced Derivatives
Building upon the fundamental modification strategies, specific synthetic pathways are employed to generate advanced derivatives with a high degree of functional complexity. These methods are cornerstones of modern medicinal and materials chemistry.
Synthesis of Pyridine-Based Ethers
The synthesis of pyridine-based ethers from this compound can be achieved through a nucleophilic aromatic substitution reaction. The chlorine atom at the C5 position can be displaced by an alkoxide nucleophile, such as sodium methoxide (B1231860) or ethoxide. The reaction is facilitated by the electron-deficient nature of the pyridine ring. A related transformation involves reacting a similar 2-chloro-5-methylpyridine (B98176) derivative with potassium hydroxide (B78521) in methanol (B129727) under high temperature and pressure, which results in substitution at the C2 position to form a pyridone. google.com This highlights the reactivity of chloropyridine moieties towards strong nucleophiles, a principle that applies to the formation of pyridine ethers under appropriate conditions.
Preparation of Functionalized Pyridine Derivatives via Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds, and it is highly applicable to this compound. nih.gov This palladium-catalyzed reaction couples the organohalide (the chloropyridine) with an organoboron compound, typically an aryl or heteroaryl boronic acid or boronic ester. researchgate.netnih.gov The reaction allows for the direct attachment of a wide range of substituents at the C5 position, replacing the chlorine atom.
This method is valued for its mild reaction conditions and tolerance of diverse functional groups. nih.gov A typical Suzuki coupling protocol involves the chloropyridine substrate, a boronic acid, a palladium catalyst (such as Pd(dppf)Cl₂, CataXCium A Pd G3, or others), and a base (like potassium carbonate, sodium tert-butoxide, or potassium trimethylsilanolate) in a suitable solvent mixture. researchgate.netmdpi.comnih.gov This pathway has been successfully used to synthesize a vast library of biaryl and heteroaryl pyridine derivatives, demonstrating its robustness and versatility. researchgate.netresearchgate.net
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Substrate | This compound | Provides the pyridine scaffold and reactive halide. | |
| Coupling Partner | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters | Source of the new substituent to be added. | researchgate.netnih.gov |
| Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, Pd-bpydc-Ln, CataXCium A Pd G3 | Facilitates the catalytic cycle of C-C bond formation. | researchgate.netmdpi.comnih.gov |
| Base | K₂CO₃, K₃PO₄, NaOH, Potassium trimethylsilanolate (TMSOK) | Activates the organoboron species and neutralizes byproducts. | researchgate.netmdpi.comnih.gov |
| Product | 1-(5-Aryl-3-methylpyridin-2-yl)ethanone | Diverse functionalized pyridine derivatives. | researchgate.net |
Synthesis of Triazole and Other Heterocycle-Bearing Derivatives
The synthesis of derivatives bearing triazole and other heterocyclic rings from this compound can be achieved through several established synthetic strategies. These methods leverage the reactivity of the acetyl group to build the new heterocyclic systems.
Synthesis of Triazole Derivatives:
A common and efficient method for the synthesis of 1,2,3-triazole derivatives is the Huisgen 1,3-dipolar cycloaddition, often referred to as a "click" reaction. arkat-usa.orgnih.gov This typically involves the reaction of an azide (B81097) with a terminal alkyne, catalyzed by copper(I). organic-chemistry.org To apply this to this compound, the acetyl group must first be converted into either an azide or an alkyne functionality.
One plausible route involves the alpha-halogenation of the acetyl group, followed by substitution with sodium azide to introduce the azido (B1232118) group. The resulting α-azido ketone can then react with a variety of terminal alkynes to yield the desired 1,4-disubstituted 1,2,3-triazole derivatives.
Alternatively, the ketone can be converted to a terminal alkyne. This can be accomplished through various methods, such as reaction with a phosphorus ylide (Wittig reaction) to form an alkene, which is then brominated and dehydrobrominated to yield the alkyne. This alkyne-bearing pyridine derivative can then undergo a click reaction with a range of organic azides.
Synthesis of Pyrazole (B372694) Derivatives:
Pyrazole derivatives are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com The acetyl group of this compound can be elaborated to form a 1,3-dicarbonyl moiety. For example, a Claisen condensation with a suitable ester, such as diethyl oxalate, would yield a 1,3-diketone. This intermediate can then be cyclized with hydrazine or a substituted hydrazine to afford the corresponding pyrazole derivative. bibliomed.orgresearchgate.net
Another approach is the reaction of an α,β-unsaturated ketone with a hydrazine. nih.gov The starting ketone can be converted to an α,β-unsaturated ketone through an aldol (B89426) condensation with an appropriate aldehyde. The resulting chalcone-like intermediate would then readily cyclize with hydrazines to form pyrazolines, which can be oxidized to pyrazoles if desired.
The following table outlines hypothetical reaction schemes for the synthesis of these derivatives.
Table 1: Proposed Synthetic Schemes for Heterocyclic Derivatives
| Target Heterocycle | Proposed Reaction Scheme | Key Intermediates |
|---|---|---|
| 1,2,3-Triazole | 1. Alpha-bromination of the acetyl group. 2. Substitution with sodium azide. 3. Copper-catalyzed cycloaddition with a terminal alkyne. | 2-Azido-1-(5-chloro-3-methylpyridin-2-yl)ethanone |
| Pyrazole | 1. Claisen condensation with diethyl oxalate. 2. Cyclization with hydrazine hydrate. | 1-(5-Chloro-3-methylpyridin-2-yl)butane-1,3-dione |
| Pyrimidine | 1. Condensation with an amidine or urea (B33335) derivative. | Not applicable |
Structure-Activity Relationship (SAR) Studies in Derivative Design (mechanistic, in vitro focus)
The biological activity of the synthesized derivatives is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents and their positions influence the pharmacological properties of these compounds.
Influence of Substituent Nature on Molecular Properties
The nature of the substituents on the pyridine and the newly introduced heterocyclic ring can significantly modulate the molecular properties, such as electronic distribution, lipophilicity, and steric profile. These properties, in turn, affect the compound's ability to interact with biological targets.
The parent scaffold contains a moderately electron-withdrawing chlorine atom and a weakly electron-donating methyl group on the pyridine ring. The introduction of a triazole or pyrazole ring at the 2-position of the pyridine introduces a new set of variables.
Lipophilicity: The lipophilicity (logP) of the derivatives is a key factor in determining their ability to cross cell membranes. The introduction of nonpolar substituents, such as alkyl or aryl groups, on the heterocyclic ring will generally increase lipophilicity. In contrast, polar groups, such as hydroxyl or carboxyl groups, will decrease it.
Steric Effects: The size and shape of the substituents can create steric hindrance, which may either promote or hinder binding to a biological target. Bulky substituents on the heterocyclic ring could influence the preferred conformation of the molecule.
The following table provides a hypothetical analysis of how different substituents might influence molecular properties.
Table 2: Influence of Hypothetical Substituents on Molecular Properties
| Substituent (R) on Heterocycle | Electronic Effect | Expected Impact on Lipophilicity (logP) | Potential Steric Influence |
|---|---|---|---|
| -H | Neutral | Baseline | Minimal |
| -CH3 | Electron-donating | Increase | Minor |
| -OCH3 | Electron-donating | Minor Increase | Moderate |
| -Cl | Electron-withdrawing | Significant Increase | Moderate |
| -NO2 | Strongly electron-withdrawing | Decrease | Moderate |
Conformational Analysis of Derivatives
The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for its interaction with a biological receptor. For the derivatives of this compound, a key conformational feature is the rotational freedom around the single bond connecting the pyridine ring to the newly synthesized heterocyclic ring.
The dihedral angle between the planes of the two aromatic rings is a critical parameter. This angle is influenced by the steric bulk of the substituents on both rings.
Substituents at the 3-position of the pyridine ring (the methyl group) will sterically interact with substituents on the adjacent position of the new heterocyclic ring. This interaction can force the two rings to adopt a non-planar conformation.
Substituents on the new heterocyclic ring will also play a significant role. Larger substituents will create greater steric repulsion, leading to a larger dihedral angle.
Computational modeling techniques, such as Density Functional Theory (DFT), can be used to predict the preferred conformations and the energy barriers to rotation.
The following table presents hypothetical dihedral angles for different substitution patterns, illustrating the potential impact of steric interactions on the conformation.
Table 3: Hypothetical Conformational Data for Bicyclic Derivatives
| Substituent on Pyridine (Position 3) | Substituent on Heterocycle (Adjacent Position) | Predicted Dihedral Angle (°) | Rotational Energy Barrier (kcal/mol) |
|---|---|---|---|
| -CH3 | -H | 35-45 | 3-5 |
| -CH3 | -CH3 | 50-65 | 6-8 |
| -CH3 | -Phenyl | 70-90 | >10 |
| -H | -H | 15-25 | 1-2 |
Advanced Spectroscopic and Structural Elucidation Studies
Detailed Vibrational Spectroscopy Analysis (e.g., IR, Raman, beyond simple identification)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular structure, bonding, and symmetry of 1-(5-Chloro-3-methylpyridin-2-yl)ethanone. Beyond the simple identification of functional groups, a detailed analysis would involve the assignment of fundamental vibrational modes and their correlation with theoretical calculations.
A typical investigation would involve recording the IR and Raman spectra in the 4000-400 cm⁻¹ range. The high-frequency region would be characterized by C-H stretching vibrations of the methyl group and the pyridine (B92270) ring. The carbonyl (C=O) stretching vibration of the ethanone (B97240) moiety is expected to be a strong band in the IR spectrum, likely in the range of 1680-1700 cm⁻¹, with its precise position being sensitive to the electronic effects of the chloro and methyl substituents on the pyridine ring.
The fingerprint region (below 1500 cm⁻¹) would contain a wealth of structural information, including C-C and C-N stretching vibrations of the pyridine ring, as well as bending modes of the various substituents. The C-Cl stretching vibration would also be expected in this region. A comparative analysis of the IR and Raman spectra would be crucial, as some vibrational modes may be more active in one technique than the other due to selection rules, providing a more complete picture of the molecule's vibrational framework.
Interactive Data Table: Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| Carbonyl C=O Stretch | 1700-1680 | IR |
| Pyridine Ring C=C/C=N Stretch | 1600-1400 | IR, Raman |
| C-Cl Stretch | 800-600 | IR |
Advanced Nuclear Magnetic Resonance (NMR) Investigations for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be necessary for the complete assignment of all proton and carbon signals.
In the ¹H NMR spectrum, distinct signals would be expected for the two aromatic protons on the pyridine ring, the methyl protons of the ethanone group, and the methyl protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern.
The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon would be readily identifiable by its characteristic downfield chemical shift (typically >190 ppm). Advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to correlate the proton and carbon signals, allowing for the definitive assignment of the molecular connectivity.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction analysis of a single crystal of this compound would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.
Furthermore, X-ray diffraction reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (if present) and van der Waals forces. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. The planarity of the pyridine ring and the orientation of the ethanone substituent relative to the ring would be of particular interest.
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, confirming its chemical formula (C₈H₈ClNO).
In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation pathways of the molecule upon ionization can be studied, and the resulting fragment ions can be analyzed to piece together the molecular structure. This information can also be used in mechanistic studies to trace the pathways of chemical reactions involving this compound.
Spectroscopic Characterization of Reaction Intermediates
The study of reaction mechanisms often involves the detection and characterization of transient reaction intermediates. For reactions involving this compound, various spectroscopic techniques could be employed to study these short-lived species.
For example, in situ IR or NMR spectroscopy could be used to monitor the progress of a reaction and identify the signals of any intermediates that accumulate in sufficient concentration. In cases where intermediates are too reactive to be observed directly, trapping experiments followed by spectroscopic analysis of the trapped products can provide indirect evidence for their existence. The synthesis of related compounds often involves intermediates that can be isolated and characterized. For instance, the synthesis of similar chloro-substituted pyridines has been reported to proceed through various intermediates whose structures were confirmed using techniques like NMR and mass spectrometry. mdpi.comresearchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems like molecules. Calculations are typically performed using specific basis sets, such as the 6-311G(d) or B3LYP/6-311G++(d,p), to optimize the molecular structure and compute various parameters.
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.
A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For 1-(5-Chloro-3-methylpyridin-2-YL)ethanone, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the chloro substituent, while the LUMO would likely be distributed over the acetyl group and the pyridine ring. These calculations also allow for the determination of various chemical reactivity descriptors.
Table 1: Illustrative Frontier Orbital Data and Chemical Reactivity Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 to -7.5 |
| LUMO Energy | ELUMO | - | -1.5 to -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.0 to -5.0 |
| Electrophilicity Index | ω | µ² / (2η) | 2.9 to 3.9 |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface map uses a color scale to represent the electrostatic potential at different points on the molecule's surface.
Red and Yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring.
Blue regions indicate positive electrostatic potential, which is electron-poor, signifying favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms.
Green regions represent neutral or zero potential areas.
This analysis provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs). This method investigates hyperconjugative interactions, charge delocalization, and intramolecular charge transfer by examining all possible interactions between filled (donor) and empty (acceptor) orbitals.
Table 2: Illustrative NBO Analysis for Key Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (N) | π* (C=C) of Pyridine Ring | High |
| LP (O) of Carbonyl | π* (C-N) of Pyridine Ring | Moderate |
| π (C=C) of Pyridine Ring | π* (C=O) of Acetyl Group | Moderate |
| LP (Cl) | σ* (C-C) of Pyridine Ring | Low |
Theoretical vibrational analysis, performed using DFT methods, calculates the frequencies of the fundamental modes of vibration. These calculated frequencies are then compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to provide a complete and accurate assignment of the observed spectral bands.
For this compound, key vibrational modes would include:
C=O Stretching: A strong absorption band, typically expected in the region of 1680-1715 cm⁻¹.
C-Cl Stretching: This vibration generally appears in the lower wavenumber region of the spectrum, often between 505 and 760 cm⁻¹.
Pyridine Ring Vibrations: C-H, C-C, and C-N stretching and bending vibrations within the aromatic ring.
CH₃ Group Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group.
Comparing the computed and experimental spectra allows for a detailed understanding of the molecule's vibrational properties.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations often focus on a static, optimized geometry, molecules are dynamic entities. Molecular dynamics (MD) simulations are employed to study the conformational flexibility and structural changes of a molecule over time. By simulating the atomic motions based on a force field, MD can reveal how this compound behaves in different environments, such as in solution or near a biological target. This is particularly important for understanding how the molecule might adapt its shape to fit into a protein's binding site, revealing the accessible conformations and the relative motions between different parts of the molecule, like the rotation of the acetyl group relative to the pyridine ring.
Molecular Docking Studies (for understanding ligand-target interactions at a mechanistic level)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, typically a protein. This method is instrumental in drug discovery and for understanding the mechanistic basis of a compound's potential biological activity.
For this compound, docking studies would involve selecting a relevant protein target and using a scoring function to evaluate the binding affinity of different poses of the ligand in the protein's active site. The results are typically expressed as a binding energy or docking score in kcal/mol, where a more negative value indicates a stronger, more stable interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues, providing insight into the mechanism of binding.
Binding Affinity Predictions
No published studies were found that predict the binding affinity of this compound to any specific biological target. Such studies typically involve computational methods like molecular docking or free energy calculations to estimate the binding energy (e.g., in kcal/mol) or the inhibition constant (Kᵢ) of a ligand to a receptor's active site.
Interaction Modes with Biological Macromolecules (e.g., enzymes, receptors)
There is no available research detailing the interaction modes of this compound with biological macromolecules. An analysis of interaction modes would typically describe the specific amino acid residues involved in binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) within the binding pocket of an enzyme or receptor, information that is generated through molecular docking simulations.
Pharmacophore Modeling and Virtual Screening for Lead Discovery (Computational Drug Design)
No literature was identified describing the use of this compound as a basis for pharmacophore modeling or as a hit in a virtual screening campaign for lead discovery. A pharmacophore model for this compound would define the essential three-dimensional arrangement of its chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) responsible for a hypothetical biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been published that include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This requires a dataset of structurally similar compounds with measured biological activity, which is not available for a series based on this specific ethanone (B97240).
Exploration of Biological Activity at the Mechanistic and Preclinical in Vitro Levels
Enzyme Inhibition Studies (in vitro)
The structural features of 1-(5-Chloro-3-methylpyridin-2-YL)ethanone, namely the pyridine (B92270) ring and the acetyl group, are present in various molecules known to inhibit enzyme activity.
Specific Enzyme Targets and Inhibition Mechanisms
Research on related pyridine derivatives suggests several potential enzyme targets. For instance, some pyridine derivatives have been shown to inhibit NADH dehydrogenase, a key enzyme in the mitochondrial electron transport chain. nih.gov The inhibition of this enzyme disrupts ATP synthesis within the cell. nih.gov The mechanism often involves the pyridinium (B92312) metabolite interfering with the enzyme's function. nih.gov
Additionally, other classes of pyridine derivatives have been investigated as inhibitors of different enzymes. For example, certain pyridine carbamate (B1207046) hybrids have demonstrated inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE). researchgate.net These inhibitors often act by binding to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net
Kinetic Analysis of Enzyme-Inhibitor Interactions
The kinetic analysis of enzyme-inhibitor interactions is crucial for understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For pyridine derivatives that act as enzyme inhibitors, their efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
For example, in studies of cholinesterase inhibitors, the IC₅₀ values for potent pyridine carbamate derivatives can be in the sub-micromolar range. researchgate.net A molecular docking study of one such inhibitor indicated that it was able to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, consistent with a mixed inhibition mechanism. researchgate.net
The following table summarizes the inhibitory activities of some pyridine derivatives against specific enzymes.
| Compound Class | Enzyme Target | Reported IC₅₀ | Reference |
| Pyridine Carbamate Hybrid | Human Acetylcholinesterase (hAChE) | 0.153 µM | researchgate.net |
| Pyridine Carbamate Hybrid | Human Butyrylcholinesterase (hBChE) | 0.828 µM | researchgate.net |
| 4-Phenylpyridine | NADH Dehydrogenase | - | nih.gov |
Note: The table presents data for related pyridine derivatives, not for this compound itself, as such data is not available in the cited literature.
Receptor Binding Assays (in vitro)
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. The pyridine scaffold is a common feature in ligands for various receptors.
Ligand-Receptor Interaction Profiling
Studies on various pyridine derivatives have shown that they can bind to several receptor subtypes. For instance, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been found to bind to adenosine (B11128) receptors (A₁, A₂ₐ, and A₃) in the micromolar range. nih.gov These findings suggest that the pyridine nucleus can be a key structural element for interaction with these receptors.
More recently, pyridinone derivatives have been identified as antagonists for the adenosine A₂ₐ receptor, with some compounds exhibiting potent activity with IC₅₀ values in the nanomolar range. nih.gov These antagonists are being explored for their potential in cancer immunotherapy. nih.gov
The following table provides examples of receptor binding affinities for some pyridine derivatives.
| Compound Class | Receptor Target | Binding Affinity (IC₅₀/Kᵢ) | Reference |
| 1,4-Dihydropyridine/Pyridine Derivatives | Adenosine Receptors (A₁, A₂ₐ, A₃) | Micromolar range | nih.gov |
| Pyridinone Derivative (Compound 38) | Adenosine A₂ₐ Receptor | IC₅₀ = 29.0 nM | nih.gov |
Note: This table illustrates the receptor binding profiles of related pyridine compounds, as specific data for this compound is not available in the cited literature.
Allosteric Modulation Studies (in vitro)
Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's activity. While specific allosteric modulation studies involving this compound have not been reported, the structural diversity of pyridine derivatives allows for the possibility of such interactions. The development of selective allosteric modulators is an active area of research in drug discovery.
Modulation of Biochemical Pathways and Cellular Processes (in vitro)
The interaction of a compound with enzymes or receptors can lead to the modulation of broader biochemical pathways and cellular processes. Based on the known activities of related pyridine compounds, several potential downstream effects can be hypothesized for this compound.
For example, the inhibition of NADH dehydrogenase by pyridine derivatives can disrupt mitochondrial function and cellular energy metabolism. nih.gov In the context of adenosine A₂ₐ receptor antagonism by pyridinone derivatives, these compounds have been shown to enhance the activation and killing ability of T cells in vitro. nih.gov This is achieved by down-regulating immunosuppressive molecules and up-regulating effector molecules, highlighting a role in modulating immune pathways. nih.gov
Furthermore, some 2-acetylpyridine (B122185) derivatives have been noted for their antimicrobial properties, suggesting an ability to interfere with essential pathways in microorganisms.
Investigation of Signaling Cascade Interference
While direct studies on the interference of this compound with signaling cascades are not extensively documented, related pyridine derivatives have been shown to inhibit key enzymes involved in cellular signaling. For instance, a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-yl)imidazoles were synthesized and evaluated for their inhibitory activity against transforming growth factor-β (TGF-β) type I receptor kinase (ALK5) and p38α MAP kinase. nih.gov One of the compounds, 19j , demonstrated a potent inhibition of ALK5 with an IC50 value of 7.68 nM. nih.gov This suggests that pyridine-based structures can be tailored to interact with and inhibit specific kinases, thereby interfering with their downstream signaling pathways.
Furthermore, arylpyridin-2-yl guanidine (B92328) derivatives have been identified as novel inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1). mdpi.com The substitution pattern on the pyridine and phenyl rings was found to be critical for activity. mdpi.com These findings highlight the potential for pyridine-containing compounds to modulate inflammatory and cellular stress responses through kinase inhibition.
Studies on Cellular Assays for Specific Biological Responses
Cellular assays on related pyridine compounds have demonstrated a range of biological responses. Pyridine derivatives are known for a wide array of biological activities, including antioxidant and antiproliferative effects. nih.gov The presence and position of certain functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O), have been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the presence of halogen atoms or bulky groups has been associated with lower antiproliferative activity. nih.gov
In studies on other heterocyclic compounds with structural similarities, such as 1-indanones, derivatives have shown potent antiviral, anti-inflammatory, analgesic, and anticancer activities. beilstein-journals.org This underscores the therapeutic potential that can be unlocked through the chemical modification of core heterocyclic structures.
Antimicrobial and Antifungal Activity Studies (in vitro)
The antimicrobial and antifungal properties of pyridine derivatives are a significant area of research, with numerous studies demonstrating their efficacy against a range of pathogens.
Assays Against Specific Pathogens and Fungi
Substituted pyridinium salts have been synthesized and screened for their in vitro antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. mdpi.com The results indicated that certain derivatives displayed significant antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL against S. aureus. mdpi.com
Similarly, a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, which contain a chloro-substituted scaffold, exhibited promising activity against Mycobacterium tuberculosis and P. aeruginosa. nih.gov In another study, imidazo-pyridine substituted pyrazole (B372694) derivatives were reported as potent broad-spectrum antibacterial agents, showing effectiveness against both Gram-positive and Gram-negative bacteria with MIC values often better than the standard drug ciprofloxacin. nih.gov
In the realm of antifungal research, derivatives of 3,5-dichloropyrazin-2(1H)-one were assessed for their fungicidal activity against Candida albicans, with some compounds proving to be highly effective. nih.gov Furthermore, novel chlorantraniliprole (B1668704) derivatives containing a pyridine ring have demonstrated antifungal activities against five typical fungi. nih.gov
Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Target Pathogen(s) | Key Findings |
|---|---|---|
| Substituted benzylidenehydrazinylpyridinium derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Compound 3d showed the highest activity against all tested strains, with a MIC of 4 μg/mL against S. aureus. mdpi.com |
| 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones | Mycobacterium tuberculosis, Pseudomonas aeruginosa | The para-fluorophenyl derivative 3d exhibited broad-spectrum activity. nih.gov |
| Imidazo-pyridine substituted pyrazole derivatives | Gram-positive and Gram-negative bacteria | Potent broad-spectrum activity, with MBC values <1 μg/mL for most strains. nih.gov |
Mechanistic Insights into Antimicrobial Action
The mechanisms through which pyridine derivatives exert their antimicrobial effects are varied. For some fungicidal pyrazinone derivatives, the mode of action involves the induction of reactive oxygen species (ROS) in the pathogen. nih.gov A genome-wide study in Saccharomyces cerevisiae suggested that genes related to vacuolar functionality and DNA-related functions are crucial in the cellular response to these compounds. nih.gov
Other pyridine-containing compounds, such as certain pyrazole derivatives, are known to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov This dual-targeting mechanism can contribute to broad-spectrum antibacterial activity. nih.gov
Structure-Activity Relationship (SAR) for Biological Activity
The relationship between the chemical structure of pyridine derivatives and their biological function is a key area of investigation for developing more potent and selective therapeutic agents.
Identification of Key Structural Features for Desired Activity
Structure-activity relationship (SAR) studies on various pyridine derivatives have identified several key structural features that influence their biological activity. For antimicrobial pyridinium salts, the nature of the side chain attached to the pyridinium nitrogen significantly impacts their effectiveness. mdpi.com For example, compounds with a 3-phenylpropyl chain demonstrated higher antimicrobial activity. mdpi.com
In a study of thieno[2,3-b]pyridine (B153569) derivatives as FOXM1 inhibitors, the electronic effects of substituents on the phenyl ring were found to be critical. nih.gov A combination of an electron-withdrawing cyano group and a halogen was shown to favor inhibitory activity. nih.gov
Regarding antifungal activity, research on nitrofuran derivatives has shown that specific substitutions can lead to potent activity against various fungal species with low toxicity. mdpi.com The fungicidal activity of polysubstituted cyclic 1,2-diketones against Colletotrichum gloeosporioides was also found to be dependent on the specific substitutions on the core structure. mdpi.com
Table 2: Structure-Activity Relationship (SAR) Highlights for Pyridine Derivatives
| Compound Class | Key Structural Features for Activity | Biological Activity |
|---|---|---|
| Pyridinium oxime-ether derivatives | Side chain on the pyridinium nitrogen | Antimicrobial activity mdpi.com |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives | Combined electronic effect of -CN and halogen substituents | FOXM1 inhibition nih.gov |
| Pyridine derivatives | Presence and position of -OMe, -OH, -C=O, and NH2 groups | Antiproliferative activity nih.gov |
Design Principles for Enhanced Selectivity and Potency (in vitro)
The molecular architecture of this compound, featuring a substituted pyridine ring, presents a versatile scaffold for designing novel bioactive agents, particularly kinase inhibitors. The design principles to enhance the selectivity and potency of derivatives based on this scaffold would involve systematic structural modifications and evaluation of their structure-activity relationships (SAR).
The pyridine ring itself is a common motif in a vast number of FDA-approved drugs and serves as an excellent starting point for optimization. The existing substituents—a chloro group at position 5, a methyl group at position 3, and an ethanone (B97240) group at position 2—offer distinct vectors for chemical modification.
Key Design Strategies:
Modification of the Ethanone Group: The ketone functionality is a prime site for derivatization. It can be converted into various other functional groups, such as hydrazones, oximes, or more complex heterocyclic systems (e.g., pyrazoles, thiazoles), which can form critical hydrogen bonds or other interactions within a biological target's binding site. For instance, condensation of the ketone with substituted hydrazines is a common strategy to introduce new aromatic or heterocyclic rings that can probe deeper into a protein's binding pocket, potentially increasing potency and selectivity.
Variation of the Methyl Group: While seemingly simple, the methyl group at the 3-position can also be altered. Replacing it with larger alkyl groups could introduce beneficial steric interactions or improve lipophilicity, which can be critical for cell permeability and potency. Conversely, removing it or replacing it with a hydrogen atom could eliminate steric clashes with the target protein.
Structure-Activity Relationship (SAR) Table - Hypothetical Kinase Inhibitor Derivatives:
The following table illustrates a hypothetical SAR study for derivatives of this compound against a target kinase, demonstrating how modifications could theoretically impact in vitro potency.
| Compound ID | R1 (Modification at Ethanone) | R2 (Modification at Chloro position) | R3 (Modification at Methyl position) | IC₅₀ (nM) | Selectivity vs. Kinase Y |
| Parent | =O | -Cl | -CH₃ | >10,000 | - |
| Deriv-A | =N-NH-Ph | -Cl | -CH₃ | 850 | 5-fold |
| Deriv-B | =N-NH-(4-F-Ph) | -Cl | -CH₃ | 250 | 20-fold |
| Deriv-C | =N-NH-(4-F-Ph) | -F | -CH₃ | 400 | 15-fold |
| Deriv-D | =N-NH-(4-F-Ph) | -Cl | -H | 150 | 50-fold |
This table is for illustrative purposes only and does not represent actual experimental data.
From this hypothetical data, one could infer that converting the ketone to a phenylhydrazone (Deriv-A) introduces activity. Adding a fluorine to the phenyl ring enhances potency (Deriv-B), likely through a favorable interaction in the binding pocket. Changing the chloro to a fluoro group slightly decreases potency (Deriv-C), suggesting the chloro group is optimal at that position. Finally, removing the 3-methyl group (Deriv-D) significantly improves both potency and selectivity, indicating a possible steric hindrance in the parent scaffold.
Advanced Bio-conjugation and Prodrug Research Concepts (non-clinical, theoretical aspects of drug delivery systems)
The chemical features of this compound and its potential derivatives also lend themselves to theoretical exploration in bio-conjugation and prodrug design. These strategies aim to improve the delivery, stability, or targeting of a potentially active molecule.
Bio-conjugation Concepts:
Bio-conjugation involves linking a molecule to another entity, such as a peptide, antibody, or fluorescent dye. The ketone group of the parent compound is a valuable handle for such reactions.
Oxime and Hydrazone Ligation: The ketone can react with molecules containing an alkoxyamine or a hydrazine (B178648) group to form stable oxime or hydrazone linkages, respectively. This is a widely used bio-orthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. Theoretically, a derivative of this compound that shows potent in vitro activity could be conjugated to a tumor-targeting antibody to create an antibody-drug conjugate (ADC).
Reductive Amination: The ketone can also undergo reductive amination, where it reacts with a primary amine to form an imine, which is then reduced to a stable secondary amine linkage. This allows for the conjugation of amine-containing molecules.
Prodrug Research Concepts:
A prodrug is an inactive compound that is converted into an active drug within the body. This approach can be used to overcome issues like poor solubility or rapid metabolism.
Bioreversible Reduction of the Ketone: The ethanone group could be reduced to a secondary alcohol. This alcohol could then be esterified with a promoiety (a carrier group), such as a phosphate (B84403) group to increase water solubility or a lipophilic group to enhance membrane permeability. In vivo, cellular enzymes like phosphatases or esterases would cleave the ester, releasing the active alcohol form of the drug at the target site.
Carrier-Linked Prodrugs via the Pyridine Nitrogen: While the basicity of the pyridine nitrogen is modulated by the chloro and acetyl substituents, it could potentially be quaternized to form a prodrug. For example, creating a pyridinium salt could dramatically increase water solubility. Such a prodrug would likely be designed to be cleaved back to the neutral pyridine form to exhibit its biological effect.
These non-clinical, theoretical concepts underscore the potential of the this compound scaffold in modern drug discovery programs, providing a foundation for future synthesis and evaluation of novel therapeutic agents.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The convergence of computational power and chemical science has opened new frontiers for designing novel molecules and predicting their properties with remarkable speed and accuracy. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for accelerating the discovery process for compounds like 1-(5-Chloro-3-methylpyridin-2-YL)ethanone.
Future research will likely involve the use of ML models to predict the biological activities and physicochemical properties of novel analogues. nih.gov By training algorithms on large datasets of existing pyridine (B92270) derivatives, researchers can build models that correlate structural features with specific outcomes, such as enzyme inhibition or receptor binding affinity. For instance, a recent study demonstrated the use of an ML-assisted material genome approach to design high-efficiency pyridine-based polymer adsorbents, finding that halogen functionalization, a key feature of the title compound, can enhance performance. sigmaaldrich.com Such models could rapidly screen virtual libraries of derivatives of this compound to identify candidates with optimized properties before committing to their synthesis.
Furthermore, AI can be integrated into the design process itself. nih.gov Generative models can propose entirely new structures based on desired activity profiles and synthetic feasibility. This approach could lead to the discovery of derivatives with enhanced potency, selectivity, or improved ADME (absorption, distribution, metabolism, and excretion) properties. Recent work has highlighted the development of ML models for predicting reaction yields and identifying optimal synthetic routes, which could be applied to the production of this and related compounds. nih.gov
Table 1: Applications of AI/ML in Pyridine Derivative Research
| Application Area | Description | Potential Impact on this compound |
| Activity Prediction | Development of Quantitative Structure-Activity Relationship (QSAR) models to predict biological efficacy based on molecular descriptors. nih.gov | Rapidly screen virtual derivatives for enhanced biological activity. |
| Property Prediction | ML models trained to predict physicochemical properties like solubility, logP, and toxicity. nih.gov | Prioritize candidates with favorable drug-like properties. |
| De Novo Design | Use of generative algorithms to create novel pyridine-based structures with desired characteristics. | Discover novel analogues with potentially superior performance. |
| Reaction Optimization | AI-driven prediction of reaction outcomes and optimal synthesis conditions. nih.gov | Improve the efficiency and yield of synthesis for the compound and its derivatives. |
| Material Discovery | ML-assisted screening of pyridine-based structures for material science applications. sigmaaldrich.com | Identify potential uses in areas like polymer science or electronics. |
Exploration of Novel Reaction Methodologies for Enhanced Synthesis
While classical methods for pyridine synthesis are well-established, modern organic chemistry is continuously evolving toward more efficient, sustainable, and versatile methodologies. Future work on this compound will benefit from these advancements to enable more rapid and diverse analogue synthesis.
One promising area is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times and improve yields. For example, a one-pot, three-component tandem reaction using microwave irradiation has been successfully developed for creating highly functionalized pyridines, demonstrating a fast and environmentally benign procedure. semanticscholar.orgchemrxiv.org Applying such methods could streamline the production of the core pyridine structure.
Another key avenue is the direct C-H functionalization . These reactions avoid the need for pre-functionalized starting materials, making the synthesis more atom-economical. Methods for the C-3 selective olefination of pyridines using palladium catalysts have been reported, providing a new way to build complexity onto the pyridine ring. mdpi.com Electrochemical methods are also emerging as a powerful tool for C-H functionalization and the synthesis of pyridinium (B92312) salts without the need for external chemical oxidants. nih.gov Exploring these techniques could allow for the direct modification of the pyridine core of this compound, opening up new chemical space for derivatization.
Furthermore, metal-free cascade reactions represent a sustainable approach to synthesizing complex pyridines from simple starting materials. researchgate.net These multi-step sequences that occur in a single pot are highly efficient and can generate diverse molecular architectures.
Development of this compound as a Probe for Specific Biological Targets
Chemical probes are small-molecule tools essential for dissecting biological pathways and validating new drug targets. nih.govrjpbr.com The structure of this compound, with its distinct substitution pattern, presents a valuable scaffold for the rational design of probes for specific biological targets, such as enzymes or receptors.
While this specific molecule has not yet been established as a chemical probe, its potential can be inferred from related research. For example, substituted pyridine cores are central to probes developed for various targets. Structure-activity relationship (SAR) studies on pyrazol-4-yl-pyridine derivatives led to the identification of a selective PET radioligand for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov Similarly, 2-(acylamino)pyridine series are being optimized as potential chemical probes for RIOK2, a kinase implicated in cancer. nih.gov
Future research could focus on modifying this compound to create a targeted probe. This could involve several strategies:
Introducing a reporter group: The acetyl group could be modified or the pyridine ring functionalized to attach a fluorophore, enabling visualization of the target in cells or tissues. Pyridine-flanked dyes have been designed as fluorogenic probes where the fluorescence is modulated by the charge state of the pyridine nitrogen, a principle that could be adapted. semanticscholar.orgchemrxiv.orgresearchgate.net
Incorporating a reactive moiety: A "warhead" could be added to allow for covalent and irreversible binding to the target protein, facilitating target identification and pull-down experiments.
Radiolabeling: Introducing a positron-emitting isotope (e.g., ¹⁸F) would allow the molecule to be used as a tracer in Positron Emission Tomography (PET) imaging to study target distribution and engagement in vivo. nih.gov
The key would be to identify a biological target that binds to the 5-chloro-3-methyl-2-acetylpyridine scaffold and then systematically modify the structure to create a potent and selective probe.
Advanced Mechanistic Studies on Reactivity and Biological Interactions
A deeper understanding of the electronic properties, reactivity, and non-covalent interactions of this compound is crucial for predicting its behavior and designing better molecules. Advanced computational and experimental studies can provide these insights.
The reactivity of the pyridine ring is influenced by its substituents. The chlorine atom at the 5-position acts as an electron-withdrawing group, while the methyl group at the 3-position is electron-donating. The acetyl group at the 2-position is also strongly electron-withdrawing and can participate in hydrogen bonding. These features create a unique electronic landscape that governs the molecule's interactions. For instance, the basicity of the pyridine nitrogen (pKa ≈ 11.2 for the related piperidine) is a key factor in its ability to form hydrogen bonds. nih.gov
Future mechanistic studies could include:
Computational Modeling: High-level density functional theory (DFT) calculations can map the molecule's electrostatic potential, predict sites of reactivity, and model its binding modes with target proteins. Such studies can elucidate the importance of specific interactions, such as hydrogen bonds or hydrophobic contacts, which are essential for inhibitory activity. researchgate.net
Kinetic and Spectroscopic Analysis: Experimental studies can probe the mechanism of reactions involving the compound. For example, understanding how steric and electronic factors influence the coordination of pyridine derivatives to metal centers is vital for developing new catalysts. acs.org
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of analogues can reveal how each substituent contributes to biological activity. A recent review on pyridine derivatives noted that while groups like -OH and -C=O can enhance antiproliferative activity, halogen atoms can sometimes lead to lower activity, highlighting the need for careful empirical study. mdpi.commdpi.com
Potential for Material Science Applications (e.g., liquid crystals)
The rigid, polar structure of the pyridine ring makes it an attractive building block for materials with interesting optical and electronic properties, particularly liquid crystals. mdpi.com Liquid crystals are states of matter intermediate between a conventional liquid and a solid crystal, and they are the technological basis for most modern displays.
Research has shown that 2,5-disubstituted pyridine derivatives are valuable components in materials for twisted nematic (TN) and super twisted nematic (STN) liquid crystal displays (LCDs). The incorporation of a pyridine ring into a teraryl core has been shown to strongly influence the resulting mesophases (the different types of liquid crystal phases). For example, the position of the nitrogen atom can significantly lower melting points and induce specific smectic or nematic phases.
The structure of this compound contains the core heterocyclic element known to be useful in liquid crystal design. Future research could explore its potential in this area by:
Designing and Synthesizing Analogues: The acetyl group could be elaborated into longer, linear chains (e.g., alkoxy or alkyl chains), which are common features of "rod-like" calamitic mesogens that form liquid crystal phases. mdpi.com
Characterizing Mesophase Behavior: Techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) would be used to determine the temperature ranges and types of liquid crystal phases (e.g., nematic, smectic) that these new derivatives exhibit. Studies have shown that even small changes, like the addition of terminal alkyl chains, can significantly alter the melting and clearing points of pyridine-based materials. mdpi.com
The combination of the polar pyridine ring, the lateral methyl group, and the potential for extension at the acetyl position makes this scaffold a promising candidate for the development of new liquid crystalline materials.
Q & A
Q. What are the common synthetic routes for 1-(5-Chloro-3-methylpyridin-2-YL)ethanone?
- Methodological Answer : The compound can be synthesized via halogenation or acylation of pyridine derivatives. For example:
- Halogenation : Chlorination of 3-methylpyridin-2-yl precursors using agents like SOCl₂ or POCl₃ under reflux conditions.
- Acylation : Friedel-Crafts acylation of 5-chloro-3-methylpyridine with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
- Multi-step synthesis : Formation of the pyridine ring via cyclization, followed by selective chlorination and acetylation .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
-
NMR : ¹H/¹³C NMR to confirm substituent positions and purity.
-
HPLC/GC-MS : For purity assessment and quantification.
-
X-ray crystallography : Structural elucidation using programs like SHELXL for refinement .
-
FT-IR : Identification of carbonyl (C=O) and aromatic C-Cl stretches.
Table 1: Key Spectral Data
Technique Expected Peaks Reference ¹H NMR δ 2.6 (CH₃), 8.2 (pyridine-H) FT-IR 1680 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl)
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence synthesis yield and purity?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may increase side reactions.
- Temperature : Reflux (~100–120°C) optimizes halogenation kinetics but requires strict control to avoid decomposition.
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve acylation efficiency but complicate purification .
- Contradiction Analysis : Conflicting reports on optimal POCl₃ vs. SOCl₂ usage require controlled comparative studies .
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : To model electron density maps, HOMO-LUMO gaps, and charge distribution.
- Molecular Dynamics : Simulate solvation effects and stability in biological systems.
- Docking Studies : Predict interactions with enzymes (e.g., cytochrome P450) for metabolic pathway analysis .
Q. How can researchers resolve contradictions in spectroscopic data across studies?
- Methodological Answer :
- Multi-technique validation : Cross-check NMR/IR with X-ray data.
- Isotopic labeling : Use ²H/¹³C-labeled analogs to confirm peak assignments.
- Batch variability : Analyze impurities via LC-MS and adjust synthetic protocols .
Q. What is the impact of substituent positions (chloro, methyl) on bioactivity and chemical stability?
- Methodological Answer :
-
Steric effects : The 3-methyl group may hinder nucleophilic attacks, enhancing stability.
-
Electronic effects : The 5-chloro substituent increases electrophilicity, influencing reactivity in coupling reactions.
-
Bioactivity analogy : Similar pyridinone derivatives show antimicrobial and enzyme-inhibitory properties, suggesting potential for structure-activity relationship (SAR) studies .
Table 2: Substituent Effects in Analogous Compounds
Compound Substituents Key Bioactivity Reference 1-(5-Fluoropyridin-2-yl)ethanone 5-F, 2-COCH₃ Enzyme inhibition This compound 5-Cl, 3-CH₃, 2-COCH₃ Under investigation
Data Contradiction and Optimization
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer :
- Impurity profiles : Side reactions (e.g., over-chlorination) reduce yields.
- Purification methods : Column chromatography vs. recrystallization affect recovery rates.
- Catalyst aging : Moisture-sensitive catalysts (e.g., AlCl₃) degrade if not freshly prepared .
Q. How can researchers optimize reaction scalability without compromising purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
